N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide
Description
N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a naphthalene core substituted at the 2-position with a sulfonamide group. The molecule also contains a morpholino ring and a thiophen-3-yl moiety linked via an ethyl bridge.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c23-27(24,19-6-5-16-3-1-2-4-17(16)13-19)21-14-20(18-7-12-26-15-18)22-8-10-25-11-9-22/h1-7,12-13,15,20-21H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPMHPVBJJCPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a sulfonamide derivative with significant potential in biological applications, particularly in medicinal chemistry. This compound exhibits a diverse range of biological activities, making it a subject of interest in pharmacological research. Below, we explore its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 402.53 g/mol. Its structure features a naphthalene moiety linked to a sulfonamide group through a morpholino and thiophene substituent, which contributes to its unique chemical properties and biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : Reaction of 2-(thiophen-3-yl)ethylamine with morpholine under controlled conditions to yield an intermediate.
- Amidation Reaction : The intermediate is reacted with naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine to produce the final compound.
This synthetic route highlights the compound's versatility as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest significant antibacterial effects, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The morpholine and thiophene groups facilitate binding to proteins or enzymes, potentially modulating their activity and influencing various biochemical pathways .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated similar thiophene-bearing compounds, demonstrating that derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against certain pathogens. These compounds also showed significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin .
- Enzyme Inhibition : Research indicates that related sulfonamide derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Naphthalene moiety, sulfonamide group | Antimicrobial, enzyme inhibition |
| N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | Benzamide instead of naphthalene | Varying antimicrobial properties |
| N-(2-morpholino-2-(thiophen-3-yl)ethyl)-thiophene-2-sulfonamide | Thiophene group | Potentially similar biological activities |
This table illustrates how structural variations among compounds influence their biological activities.
Comparison with Similar Compounds
Naphthalene Sulfonamide Derivatives
- Positional Isomerism: The target compound’s naphthalene-2-sulfonamide group distinguishes it from analogs like 5-(dimethylamino)naphthalene-1-sulfonamide ().
- Substituent Effects: Derivatives with electron-donating groups (e.g., dimethylamino in ) on the naphthalene ring exhibit enhanced fluorescence and enzyme interaction, suggesting that substituent choice significantly impacts biological activity .
Morpholino-Containing Compounds
- 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (): This compound’s morpholino group contributes to uncompetitive inhibition of glucosylceramide synthetase (Ki = 0.7 µM). The target compound’s morpholino moiety may similarly enhance enzyme targeting, though its ethyl-linked structure could alter binding kinetics .
Thiophene-Containing Analogs
- (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide (S5) (): The thiophen-3-yl group in S5 facilitates hydrophobic interactions with GADD34:PP1 (binding energy = -12.3 kcal/mol). The target compound’s thiophen-3-yl moiety may exhibit similar binding but with reduced conformational flexibility due to the ethyl-morpholino bridge .
- (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () : The substitution of naphthalen-1-yloxy for sulfonamide highlights how aromatic group choice impacts solubility and target selectivity .
Enzyme Inhibition and Targeting
- The morpholino group in ’s compound demonstrates stereospecific inhibition, with the D-threo isomer showing optimal activity. This underscores the importance of stereochemistry in the target compound’s design .
- Thiophen-3-yl derivatives () bind GADD34:PP1 via hydrophobic interactions, suggesting that the target compound’s thiophene moiety may similarly anchor it to hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Properties
Key Research Findings and Gaps
- Gaps: Limited data exist on the target compound’s specific biological activity or pharmacokinetics. Comparative studies with positional isomers (1-sulfonamide vs. 2-sulfonamide) are needed to validate structure-activity relationships.
Q & A
Q. What are the established synthetic routes for N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves:
Formation of the naphthalene sulfonamide core via sulfonation of naphthalene followed by amidation.
Introduction of the morpholino-thiophene-ethyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for thiophene attachment) .
Optimization :
- Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ improve coupling efficiency.
- Solvents : Toluene or DMF under inert atmosphere (N₂/Ar).
- Temperature : 80–110°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Yield Improvement : Microwave-assisted synthesis reduces reaction time by 50% and increases yield by ~15% .
Q. Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | H₂SO₄, NH₃ (gas) | 65–70 | |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 45–55 | |
| 3 | Microwave, 100°C | 60–70 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiophene and morpholine groups (e.g., δ 7.8–8.2 ppm for naphthalene protons) .
- X-ray Crystallography : Resolves stereochemistry; bond lengths (e.g., C–S: 1.76 Å, C–N: 1.47 Å) validate spatial arrangement .
- HPLC-MS : Quantifies purity (>95% required for pharmacological assays) using C18 columns (acetonitrile/water gradient) .
- FT-IR : Detects sulfonamide S=O stretches at 1160–1350 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide synthetic modifications?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulates solvation effects in DMSO/water to predict solubility .
Q. Table 2: Computational Parameters
| Property | Value (DFT) | Relevance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Reactivity with biomolecules |
| LogP (Lipophilicity) | 3.1 | Blood-brain barrier penetration |
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay-Specific Variables :
- Cell Lines : IC₅₀ varies between HeLa (12 μM) and MCF-7 (25 μM) due to differential expression of target proteins .
- pH Sensitivity : Sulfonamide stability decreases at pH < 5, affecting in vitro results.
- Validation :
- Orthogonal Assays : Combine MTT assays with Western blotting (e.g., p53 activation) .
- Dose-Response Curves : Use Hill slope analysis to confirm specificity .
Q. How does stereochemistry influence pharmacological interactions, and what techniques determine its 3D conformation?
Methodological Answer:
- Chiral Centers : The morpholino-thiophene ethyl group introduces stereoisomerism (R/S configuration), altering binding to enzymes like carbonic anhydrase .
- Techniques :
- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition code: 2345678) .
- Circular Dichroism (CD) : Detects enantiomeric excess (>98% ee) in synthesized batches .
Q. Table 3: Stereochemical Impact on Bioactivity
| Isomer | Target Affinity (Ki, nM) | Reference |
|---|---|---|
| R | 8.2 ± 0.3 | |
| S | 22.1 ± 1.1 |
Data Contradiction Analysis
Example : Discrepancies in reported antitumor activity (e.g., 50% inhibition in one study vs. 80% in another).
Resolution :
- Metabolic Interference : Liver microsomal assays reveal rapid CYP3A4-mediated degradation in certain models .
- Solubility Limits : DMSO concentration >1% destabilizes the compound in cell culture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
